

# The Immunogenicity Standoff: N1Methylsulfonyl pseudouridine-Modified mRNA vs. Unmodified mRNA

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                 |           |  |  |  |  |  |
|----------------------|---------------------------------|-----------|--|--|--|--|--|
| Compound Name:       | N1-Methylsulfonyl pseudouridine |           |  |  |  |  |  |
| Cat. No.:            | B15586202                       | Get Quote |  |  |  |  |  |

A comparative analysis for researchers and drug development professionals.

The advent of messenger RNA (mRNA) technology has revolutionized the landscape of vaccinology and therapeutic development. However, the inherent immunogenicity of unmodified mRNA has posed a significant hurdle, potentially leading to inflammatory responses and reduced protein expression. The strategic incorporation of modified nucleosides, particularly **N1-Methylsulfonyl pseudouridine** (m $1\psi$ ), has emerged as a pivotal solution. This guide provides a comprehensive comparative analysis of the immunogenicity of m $1\psi$ -modified mRNA versus unmodified mRNA, supported by experimental data, detailed protocols, and visual pathways to inform researchers, scientists, and drug development professionals.

# **Executive Summary**

N1-Methylsulfonyl pseudouridine (m1 $\psi$ ) modification of mRNA has been shown to significantly dampen the innate immune response compared to its unmodified counterpart. This is primarily achieved by evading recognition by key pattern recognition receptors (PRRs) within the cell, such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs). The reduced immunogenicity of m1 $\psi$ -mRNA leads to lower induction of pro-inflammatory cytokines, enhanced mRNA stability, and consequently, higher and more sustained protein expression. These attributes have been instrumental in the success of mRNA-based vaccines and hold immense promise for future therapeutic applications.



# **Data Presentation: Quantitative Comparison**

The following tables summarize the key quantitative differences in immunogenicity and protein expression between m1 $\psi$ -modified and unmodified mRNA based on findings from various studies.

Table 1: Comparative Cytokine Induction

| Cytokine | Unmodified<br>mRNA               | m1ψ-<br>Modified<br>mRNA            | Fold<br>Change<br>(Unmodifie<br>d/m1ψ) | Cell/Animal<br>Model                 | Reference    |
|----------|----------------------------------|-------------------------------------|----------------------------------------|--------------------------------------|--------------|
| IFN-α    | Higher<br>Induction              | Lower<br>Induction                  | ~2-10 fold<br>higher                   | Non-human<br>primates                | [1][2][3][4] |
| IFN-β    | Significant<br>Induction         | Minimal<br>Induction                | >10 fold<br>higher                     | HEK-293T,<br>A549 cells              | [5][6]       |
| TNF-α    | Higher<br>Induction              | Lower<br>Induction                  | Variable,<br>generally<br>higher       | Human whole<br>blood, THP-1<br>cells | [1][7][8]    |
| IL-6     | Lower or<br>Similar<br>Induction | Higher<br>Induction<br>(LNP effect) | Variable                               | Non-human<br>primates                | [1][2][3][4] |
| IL-7     | Higher<br>Induction              | Lower<br>Induction                  | Higher                                 | Non-human<br>primates                | [1][2][3]    |
| IL-12p70 | Detectable<br>Induction          | Reduced<br>Induction                | Lower                                  | Human whole blood                    | [7][8]       |

Table 2: Impact on Protein Expression and mRNA Stability



| Parameter              | Unmodified<br>mRNA      | m1ψ-<br>Modified<br>mRNA   | Fold<br>Change<br>(m1ψ/Unmo<br>dified)        | Cell/Animal<br>Model                 | Reference   |
|------------------------|-------------------------|----------------------------|-----------------------------------------------|--------------------------------------|-------------|
| Protein<br>Expression  | Lower                   | Significantly<br>Higher    | 10 to >100-<br>fold higher                    | Various cell<br>lines and in<br>vivo | [9][10][11] |
| Duration of Expression | Shorter (e.g., ~8 days) | Longer (e.g.,<br>~13 days) | ~1.6x longer                                  | Mice<br>(intradermal)                | [12]        |
| mRNA<br>Stability      | Lower                   | Higher                     | Positively correlated with modification ratio | In vitro and in<br>cells             | [5]         |

# **Signaling Pathways and Experimental Workflows**

The diagrams below, generated using Graphviz, illustrate the differential innate immune sensing of unmodified and m1 $\psi$ -modified mRNA, and a typical workflow for assessing mRNA immunogenicity.

# **Innate Immune Sensing of mRNA**





Click to download full resolution via product page

Caption: Differential innate immune sensing of unmodified vs. m1ψ-modified mRNA.



# **Experimental Workflow for Immunogenicity Assessment**



Click to download full resolution via product page



Caption: General experimental workflow for assessing mRNA immunogenicity.

# **Experimental Protocols**

Below are detailed methodologies for key experiments cited in the comparison of  $m1\psi$ -modified and unmodified mRNA immunogenicity.

# In Vitro Transcription of mRNA

- Objective: To synthesize unmodified and m1ψ-modified mRNA encoding a reporter protein (e.g., EGFP, Luciferase) or a specific antigen.
- · Methodology:
  - A linearized DNA template containing a T7 promoter followed by the gene of interest,
     UTRs, and a poly(A) tail sequence is prepared.
  - The in vitro transcription reaction is assembled in a buffer containing T7 RNA polymerase,
     RNase inhibitors, and a nucleotide mixture.
  - For unmodified mRNA, the nucleotide mixture contains ATP, GTP, CTP, and UTP.
  - For m1ψ-modified mRNA, UTP is completely replaced with N1-Methylsulfonyl pseudouridine-5'-triphosphate (m1ψ-UTP).[10]
  - The reaction is incubated at 37°C for 2-4 hours.
  - Post-transcription, a 5' cap structure (Cap 0 or Cap 1) is added enzymatically to enhance translation and stability.[12]
  - The resulting mRNA is purified, often using HPLC, to remove double-stranded RNA contaminants and other reaction components.[13]

# In Vitro Immunogenicity Assessment using Human PBMCs

 Objective: To measure the cytokine response of human immune cells to different mRNA constructs.



#### Methodology:

- Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
- PBMCs are seeded in 96-well plates at a density of approximately 1 x 10<sup>6</sup> cells/mL.
- Unmodified or m1ψ-modified mRNA is complexed with a transfection reagent (e.g., TransIT-mRNA, Lipofectamine).
- The mRNA complexes are added to the PBMCs and incubated at 37°C in a 5% CO2 incubator for 6 to 24 hours.
- A TLR7/8 agonist like R848 can be used as a positive control, with transfection reagent alone serving as a negative control.
- After incubation, the cell culture supernatant is collected.
- The concentrations of key cytokines such as TNF-α, IL-6, IFN-α, and IL-12p70 in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead arrays (e.g., Luminex).[8]

## Gene Expression Analysis in Transfected Cell Lines

- Objective: To quantify the expression of genes involved in the innate immune response following mRNA transfection.
- Methodology:
  - Human cell lines, such as A549 (lung carcinoma) or HEK-293T (embryonic kidney), are cultured to ~80% confluency.
  - $\circ$  Cells are transfected with unmodified or m1 $\psi$ -modified mRNA using a suitable transfection reagent.
  - After 6-24 hours of incubation, total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Kit).



- The extracted RNA is reverse-transcribed into cDNA.
- Quantitative PCR (qPCR) is performed using primers specific for target genes like IFN-β1,
   RIG-I, IL-6, and a housekeeping gene for normalization (e.g., GAPDH).[5]
- The relative expression of target genes is calculated using the  $\Delta\Delta$ Ct method.

# In Vivo Immunogenicity and Efficacy Studies in Animal Models

- Objective: To evaluate the immunogenicity and protein expression of different mRNA formulations in a living organism.
- Methodology:
  - Unmodified or m1ψ-modified mRNA is encapsulated in lipid nanoparticles (LNPs) for in vivo delivery.
  - Mice or non-human primates are immunized via intramuscular or intradermal injection with the mRNA-LNP formulations.[2][3][4]
  - At various time points post-injection (e.g., 6, 24, 48 hours), blood samples are collected to measure systemic cytokine and chemokine levels by ELISA or multiplex assay.
  - For protein expression analysis, tissues at the injection site or draining lymph nodes can be harvested to quantify reporter protein levels (e.g., by flow cytometry for fluorescent proteins) or to assess the activation of immune cells.[14]
  - Adaptive immune responses, such as antigen-specific antibody titers and T-cell responses, are measured at later time points (days to weeks) to assess vaccine efficacy.
     [1][4]

## Conclusion

The replacement of uridine with **N1-Methylsulfonyl pseudouridine** in synthetic mRNA is a critical strategy for mitigating innate immunogenicity and enhancing therapeutic efficacy. The data consistently demonstrate that  $m1\psi$ -modified mRNA is less readily detected by innate



immune sensors, leading to a significant reduction in the production of type I interferons and other pro-inflammatory cytokines. This immune-silent characteristic, coupled with increased stability, allows for robust and sustained protein translation. For researchers and developers in the field of mRNA therapeutics, the choice between unmodified and m $1\psi$ -modified mRNA will depend on the specific application. While a degree of innate immune stimulation might be desirable for certain vaccine adjuvants, the superior safety and expression profile of m $1\psi$ -modified mRNA makes it the preferred choice for a wide range of vaccines and protein replacement therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. To modify or not to modify—That is still the question for some mRNA applications PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunogenicity and innate immunity to high-dose and repeated vaccination of modified mRNA versus unmodified mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunogenicity and innate immunity to high-dose and repeated vaccination of modified mRNA versus unmodified mRNA. [publications.scilifelab.se]
- 4. researchgate.net [researchgate.net]
- 5. N1-methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA PMC [pmc.ncbi.nlm.nih.gov]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. RNA ImmunoGenic Assay: A Method to Detect Immunogenicity of in vitro Transcribed mRNA in Human Whole Blood PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products PMC [pmc.ncbi.nlm.nih.gov]
- 10. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness News Blog Jena Bioscience [jenabioscience.com]



- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Innate immune mechanisms of mRNA vaccines PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Immunogenicity Standoff: N1-Methylsulfonyl pseudouridine-Modified mRNA vs. Unmodified mRNA]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586202#comparative-analysis-of-immunogenicity-n1-methylsulfonyl-pseudouridine-vs-unmodified-mrna]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com